molecular formula C20H22N4O3S B2925042 4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 932300-61-3

4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2925042
CAS No.: 932300-61-3
M. Wt: 398.48
InChI Key: LTRALMKNQTXXGK-UHFFFAOYSA-N
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Description

4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the formation of the pyrazinone ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamide groups.

    Medicine: Its structural features make it a candidate for drug development, particularly in designing new antibiotics or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the disruption of essential biological pathways. The compound’s unique structure allows it to bind selectively to certain proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its complex structure, which combines a pyrazinone ring with a sulfonamide group. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[2-[[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14-11-15(2)13-17(12-14)24-10-9-23-19(20(24)25)22-8-7-16-3-5-18(6-4-16)28(21,26)27/h3-6,9-13H,7-8H2,1-2H3,(H,22,23)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRALMKNQTXXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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